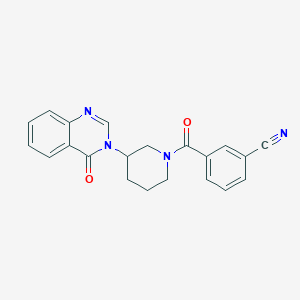

3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[3-(4-oxoquinazolin-3-yl)piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c22-12-15-5-3-6-16(11-15)20(26)24-10-4-7-17(13-24)25-14-23-19-9-2-1-8-18(19)21(25)27/h1-3,5-6,8-9,11,14,17H,4,7,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXORUJNIVDGPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)N3C=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common route starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and finally the benzonitrile group. Key steps include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

Introduction of the Piperidine Ring: The quinazolinone intermediate is then reacted with piperidine under suitable conditions, often involving a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the Benzonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Quinazoline derivatives.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a quinazolinone core, such as 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile, exhibit significant anticancer properties. The quinazolinone moiety is known to interact with various biological targets, potentially inhibiting tumor growth and proliferation. For instance, studies have shown that derivatives of quinazolinones can induce apoptosis in cancer cells by targeting specific signaling pathways .

Neurological Disorders

The compound is also being investigated for its potential use in treating neurodegenerative diseases like Alzheimer’s disease. It may act as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, which is critical for memory and learning . Such mechanisms could help alleviate symptoms associated with cognitive decline.

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structural features allow chemists to modify it further to create derivatives with enhanced biological activities or novel properties .

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in the development of advanced materials with specific optical or electronic characteristics. Research into its potential use in organic semiconductors and photovoltaic devices is ongoing.

Synthesis and Evaluation

A study focused on synthesizing derivatives of 4(3H)-quinazolinone demonstrated their efficacy as inhibitors of monoamine oxidase (MAO), which is relevant for treating mood disorders . The synthesized compounds showed promising results in preclinical models, suggesting a potential pathway for developing new antidepressants.

In Vivo Studies

Another case involved evaluating the antihypertensive activity of quinazolinone derivatives in animal models. These studies highlighted the ability of certain derivatives to lower blood pressure effectively, indicating their potential use in managing hypertension .

Mechanism of Action

The mechanism of action of 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings and Differentiation

Quinazolinone Core vs. Coumarin Derivatives The 4-oxoquinazolin-3(4H)-yl group in the target compound and QNZ () is critical for binding to bacterial targets like MRSA’s PBP2a. In contrast, coumarin-based analogs () exhibit antifungal activity due to their 2H-chromen-2-one core, which influences solubility and membrane penetration .

Piperidine Linker Modifications

- The piperidine-1-carbonyl group in the target compound is retained in analogs like 4b () and the oxadiazole-triazole hybrid (). The latter’s triazole-oxadiazole system may enhance metabolic stability compared to the simpler benzonitrile linkage .

Biological Targeting QNZ () explicitly targets MRSA via PBP2a inhibition, validated through molecular docking studies.

Synthetic Routes

- Piperidine-carbonyl linkages are commonly formed via carbamate or urea couplings (e.g., ’s 28% yield synthesis). The oxadiazole-triazole hybrid () likely involves click chemistry, reflecting modern trends in heterocyclic synthesis .

Biological Activity

3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a quinazolinone core linked to a piperidine moiety and a benzonitrile group , which contributes to its unique pharmacological profile. The presence of these structural elements suggests potential interactions with various biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Quinazolinone derivatives are known for their anticancer properties. Studies have indicated that structural modifications can enhance their efficacy against various cancer cell lines.

- Antimicrobial Effects : The compound's structural features suggest potential antimicrobial activity, similar to other quinazolinone derivatives which have shown effectiveness against bacterial and fungal pathogens.

- Anti-inflammatory Properties : The piperidine component may contribute to anti-inflammatory effects, making it a candidate for conditions characterized by inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways, such as those involving cytokines or growth factors, influencing cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces cytokine production |

Case Study: Anticancer Efficacy

A study conducted on various quinazolinone derivatives, including analogs of the target compound, demonstrated significant anticancer activity against breast cancer cell lines. The study revealed that specific substitutions on the quinazolinone ring enhanced cytotoxicity, suggesting that the design of new derivatives could lead to improved therapeutic agents .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of several quinazolinone-based compounds. Results indicated that modifications to the piperidine moiety could enhance the antimicrobial spectrum against both bacterial and fungal strains .

Q & A

Q. What are the recommended synthetic routes for 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)benzonitrile, and what analytical methods validate its purity?

A common approach involves multi-step condensation and coupling reactions. For example, analogous quinazolinone-piperidine hybrids are synthesized via:

- Step 1 : Reacting 4-oxoquinazoline derivatives with piperidine intermediates under basic conditions to form the piperidine-quinazoline core .

- Step 2 : Introducing the benzonitrile moiety through a carbonyl linkage, often using carbodiimide coupling agents (e.g., EDC/HOBt) .

Validation : - Purity : HPLC (≥98% purity threshold) and GC-MS for volatile intermediates .

- Structural Confirmation : 1H NMR (e.g., piperidine protons at δ 1.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and IR (carbonyl stretch ~1650–1700 cm⁻¹) .

Q. How is the structural conformation of the piperidine-quinazoline core analyzed?

X-ray crystallography and computational modeling (e.g., DFT) are critical:

- X-ray : Piperidine rings adopt chair conformations, stabilized by van der Waals interactions .

- NMR Analysis : Coupling constants (e.g., J = 8–12 Hz for axial-equatorial proton interactions) confirm stereochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Kinase Inhibition : Use ATP-competitive assays with recombinant kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .

- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the piperidine moiety be addressed?

- Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiopure intermediates .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for stereoselective hydrogenation of imine precursors .

Q. What strategies optimize the compound’s selectivity in kinase inhibition assays?

- Kinome-Wide Profiling : Utilize panels of 100+ kinases to identify off-target effects .

- Structural Modifications : Introduce substituents at the benzonitrile group to disrupt hydrophobic interactions with non-target kinases .

Q. How are contradictory bioactivity data resolved across different studies?

- Meta-Analysis : Compare assay conditions (e.g., ATP concentration, cell lines) and statistical power. For example:

| Study | IC₅₀ (µM) | Assay Type | ATP (mM) |

|---|---|---|---|

| A | 0.5 | Recombinant | 1.0 |

| B | 5.2 | Cell-based | 0.1 |

Resolution : Lower ATP in Study B may artificially inflate IC₅₀ due to competitive binding .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Q. How is the structure-activity relationship (SAR) analyzed for derivatives?

- Key Modifications : Vary substituents on the quinazoline (R₁) and benzonitrile (R₂) groups.

- SAR Table :

| R₁ | R₂ | IC₅₀ (EGFR, µM) | Solubility (mg/mL) |

|---|---|---|---|

| -H | -CN | 0.8 | 0.12 |

| -Cl | -CF₃ | 0.3 | 0.08 |

Q. What techniques resolve discrepancies in NMR data interpretation?

- 2D NMR : HSQC and HMBC clarify ambiguous proton-carbon correlations (e.g., distinguishing piperidine C-3 vs. C-4 signals) .

- Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in piperidine at 298 K vs. 323 K) .

Q. How are metabolic stability and degradation pathways evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.